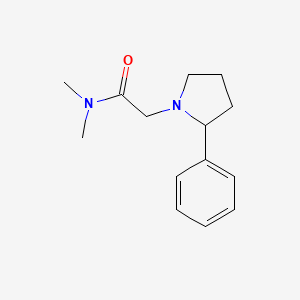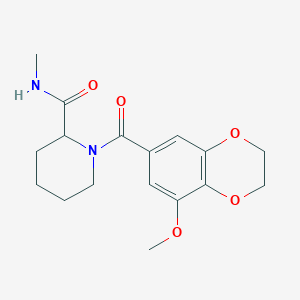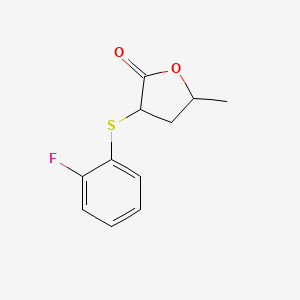![molecular formula C17H24N4O B7571465 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine, also known as MPP, is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help reduce inflammation. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched and its mechanism of action is well understood. However, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also has some limitations. It is toxic at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has not been extensively tested in vivo, which can limit its potential use in the clinic.
将来の方向性
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. One area of research is the development of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine derivatives with improved potency and selectivity. Another area of research is the testing of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine in animal models to determine its efficacy and safety in vivo. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used in combination with other drugs to enhance their therapeutic effects. Finally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used as a tool to study the role of various enzymes and pathways in the body.
合成法
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-phenoxyethylamine in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen gas to obtain 1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine.
科学的研究の応用
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antitumor, and antifungal properties. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19-14-16(13-18-19)15-21-9-7-20(8-10-21)11-12-22-17-5-3-2-4-6-17/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMVGMECCSSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)

![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)